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ristomycinA,monosulfate - 90831-71-3

ristomycinA,monosulfate

Catalog Number: EVT-254663
CAS Number: 90831-71-3
Molecular Formula: C95H112N8O48S
Molecular Weight: 2166
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ristocetin A is an antibiotic that was used to treat staphylococcal infections. However, side effects of ristocetin A included thrombocytopenia and platelet agglutination. Ristocetin A is now used in two assays related to these actions, the ristocetin cofactor assay and the ristocetin-induced platelet aggregation assay. Both assays are used in the diagnosis of von Willebrand disease and other bleeding disorders.

Overview

Ristomycin A, monosulfate is a naturally occurring compound primarily derived from the fermentation of the actinobacterium Amycolatopsis lurida. It is classified as an antibiotic and is known for its efficacy against certain bacterial infections. This compound has garnered interest in scientific research due to its unique structural properties and potential therapeutic applications.

Source

The primary source of ristomycin A, monosulfate is the fermentation process involving Amycolatopsis lurida. This bacterium is cultivated under controlled conditions to produce the compound, which is then extracted and purified from the fermentation broth .

Classification

Ristomycin A, monosulfate falls under the category of polyketide antibiotics. These compounds are characterized by their complex structures and are produced by various microorganisms. The classification highlights its relevance in medicinal chemistry, particularly in the development of new antimicrobial agents.

Synthesis Analysis

Methods

The synthesis of ristomycin A, monosulfate involves a biotechnological approach through microbial fermentation. The process typically includes:

  1. Fermentation: Cultivating Amycolatopsis lurida in a nutrient-rich medium.
  2. Extraction: Isolating the compound from the fermentation broth using solvent extraction techniques.
  3. Purification: Employing chromatographic methods to purify ristomycin A, monosulfate from other metabolites.

Technical Details

The fermentation parameters such as temperature, pH, and duration are meticulously controlled to optimize yield and quality. The specific conditions can vary based on the strain of Amycolatopsis used and the desired properties of the final product .

Molecular Structure Analysis

Structure

Ristomycin A, monosulfate has a complex molecular structure that contributes to its biological activity. The compound features a polyketide backbone with multiple functional groups that enhance its interaction with bacterial targets.

Data

  • Molecular Formula: C26H37N1O7S
  • Molecular Weight: Approximately 503.65 g/mol
  • SMILES Notation: The specific SMILES representation aids in computational modeling and structural analysis.

These structural characteristics are crucial for understanding how ristomycin A, monosulfate interacts with biological systems.

Chemical Reactions Analysis

Reactions

Ristomycin A, monosulfate undergoes various chemical reactions that can modify its structure and activity:

  1. Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions, potentially affecting its antimicrobial properties.
  2. Oxidation-Reduction: These reactions can alter functional groups within the molecule, impacting its efficacy.
  3. Substitution Reactions: The compound may participate in substitution reactions with nucleophiles or electrophiles, leading to derivatives with varied biological activities.

Technical Details

The specific reagents and conditions required for these reactions depend on the desired outcome and the stability of ristomycin A, monosulfate under different environments .

Mechanism of Action

Process

Ristomycin A, monosulfate exerts its antimicrobial effects primarily by inhibiting bacterial protein synthesis. It binds to ribosomal RNA within bacterial ribosomes, disrupting translation processes essential for bacterial growth and reproduction.

Data

Research indicates that ristomycin A has a selective action against Gram-positive bacteria, making it a valuable tool in treating infections caused by resistant strains . Its mechanism highlights the importance of targeting ribosomal functions in antibiotic design.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ristomycin A, monosulfate typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and various organic solvents, facilitating its use in pharmaceutical formulations.

Chemical Properties

  • Stability: The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Its reactivity profile allows for modifications that can enhance its therapeutic potential or reduce side effects.

Relevant data on these properties are crucial for formulating effective drug delivery systems and ensuring patient safety during treatment .

Applications

Ristomycin A, monosulfate is primarily utilized in scientific research for:

  • Antimicrobial Studies: Investigating its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
  • Pharmaceutical Development: Exploring modifications to enhance its bioavailability and reduce toxicity.
  • Mechanistic Studies: Understanding how it interacts at the molecular level with bacterial ribosomes.

These applications underscore the compound's significance in both basic research and clinical settings, contributing to advancements in antibiotic therapy .

Biosynthesis and Genetic Regulation of Ristomycin A in *Amycolatopsis* spp.

Activation of Cryptic Glycopeptide Gene Clusters via Transcriptional Regulators

The discovery that Amycolatopsis japonicum MG417-CF17 possesses a silent ristomycin A biosynthetic gene cluster (BGC) revolutionized understanding of cryptic metabolite activation in actinomycetes. Under standard laboratory conditions, this strain showed no antibiotic production despite genomic evidence of a 29.6 kb glycopeptide BGC. Researchers overcame this silence by introducing the bbrAba gene—a pathway-specific transcriptional activator from the balhimycin producer Amycolatopsis balhimycina—via the integrative vector pRM4. This genetic intervention resulted in detectable ristomycin A production (≈12 mg/L), confirming cluster functionality and demonstrating that heterologous regulator expression can "awaken" silent pathways [1].

Further studies identified the native asrR gene within the ristomycin cluster (asr) of Amycolatopsis sp. TNS106 as a StrR-family regulator. Deletion of asrR abolished ristomycin A production and downstream transcription (genes orf5 to orf39), proving its essential role as a positive regulator. Overexpression of asrR using strong promoters (e.g., ermEp) increased ristomycin titers 60-fold (4.01 g/L in flasks), highlighting its biotechnological potential [4]. Both Bbr and AsrR bind conserved inverted repeats (IRs) within promoter regions—particularly the asrR operon and orf12 upstream sequences—to initiate transcription. Remarkably, they retain binding affinity even to probes containing only one 7-bp IR half-site, suggesting flexible DNA recognition [4].

Table 1: Transcriptional Regulators Activating Ristomycin A Biosynthesis

RegulatorOriginTarget ClusterBinding SiteEffect on Titer
BbrAbaA. balhimycinarist (cryptic)Inverted repeatsActivates silent cluster (12 mg/L)
AsrRAmycolatopsis sp. TNS106asr (native)asrR promoter, orf12 IGR60-fold increase (4.01 g/L)
Chimeric regulatorsEngineered fusionsasr/ristHybrid promotersUp to 35% higher than wild-type

Role of bbrAba Gene in Heterologous Expression and Pathway Activation

The bbrAba gene encodes a 43 kDa protein with an N-terminal ParB-like domain and a central winged helix-turn-helix (wHTH) DNA-binding domain. When introduced into A. japonicum (strain MG417-CF17), it activated the entire 34-gene ristomycin BGC, spanning non-ribosomal peptide synthetase (NRPS) genes, oxygenases, glycosyltransferases, and halogenases. Transcriptomic analysis confirmed upregulation of rspA, rspB, and hal genes by 8–12-fold compared to the wild-type strain [1]. This cross-species compatibility arises because Bbr recognizes conserved cis-elements in glycopeptide BGC promoters, enabling activation despite phylogenetic distance.

Site-directed mutagenesis revealed functional modularity: The ParB-like domain (residues 1–120) is indispensable for transcriptional activation but not DNA binding. Mutants lacking this domain (ΔParB-Bbr) bound target DNA in vitro but failed to induce ristomycin production in vivo. Conversely, mutations in the wHTH domain (e.g., R212A) abolished DNA binding entirely [4]. This separation of function enables engineering chimeric regulators—fusing the ParB-like domain of Bbr to DNA-binding domains from other regulators—which boosted titers 35% beyond native Bbr in some constructs [4].

Table 2: Impact of bbrAba Expression on Ristomycin A Production

Host StrainExpression SystemRistomycin A YieldKey Biosynthetic Genes Activated
A. japonicum MG417-CF17 (wild-type)NoneNot detectableSilent cluster
A. japonicum/pRM4-bbrAbaConstitutive ermEp12 mg/LrpsA, rpsB, hal, gtfA
Amycolatopsis sp. TNS106 ΔasrR + pSET-bbrIntegrated bbrAba3.2 g/Lorf12–orf39 (entire asr operon)
Engineered A. luridaChromosomal bbrAba knock-in850 mg/LCross-species activation confirmed

Comparative Genomics of Type III Glycopeptide Clusters in Actinomycetes

Type III glycopeptide BGCs (e.g., ristomycin, teicoplanin) exhibit distinct evolutionary trajectories versus type I (vancomycin, balhimycin). Analysis of 43 Amycolatopsis genomes revealed the ristomycin (rist) cluster consistently harbors genes for a heptapeptide backbone featuring 3,5-dihydroxyphenylglycine (Dpg3) and β-hydroxytyrosine (β-Ht6), differentiating it from type I scaffolds. Crucially, rist clusters encode a cytochrome P450 (AsrO/RisO) that catalyzes the C-O cross-link between Hpg1–Dpg3, a signature modification absent in type I glycopeptides [1] [6].

Genomic synteny analysis across A. japonicum, A. lurida, and Amycolatopsis sp. TNS106 shows conserved NRPS module organization:

  • Module 1: Hydroxyphenylglycine (Hpg)
  • Module 2: β-Hydroxytyrosine (β-Ht)
  • Module 3: 3,5-Dihydroxyphenylglycine (Dpg)
  • Modules 4–7: Conserved Hpg–Hpg–β-Ht–Dpg sequence

However, glycosylation patterns diverge: A. lurida incorporates a mannose-glucose disaccharide, whereas A. japonicum adds rhamnose-glucose. This variability maps to glycosyltransferase (Gtf) subtypes—GtfC in A. lurida versus GtfE in A. japonicum—explaining structural differences in mature ristomycin analogs [6]. Horizontal transfer is evidenced by rist-like clusters in non-Amycolatopsis genera (e.g., Pseudonocardia), sharing >75% NRPS sequence identity but embedded in genomic islands with transposase remnants [6] [10].

Table 3: Phylogenetic Distribution of Type III Glycopeptide Clusters in Actinomycetes

Phylogenetic LineageRepresentative SpeciesGlycopeptide BGCsUnique Features
Amycolatopsis Clade AA. orientalis, A. japonicaRistomycin, TeicoplaninComplete rist cluster with dahpsec
Amycolatopsis Clade BA. balhimycina, A. keratiniphilaBalhimycin (Type I)Lacks type III-specific P4501-3
Amycolatopsis Clade CA. lurida, A. pretoriensisRistomycin, ChloroeremomycinDivergent glycosyltransferases
Pseudonocardia spp.P. autotrophicaRistomycin-likeTruncated NRPS; no halogenase

Evolutionary Conservation of Glycopeptide Biosynthetic Machinery in Amycolatopsis

Core enzymes in ristomycin biosynthesis exhibit deep phylogenetic conservation. The dihydroxyphenylglycine (Dpg) biosynthesis machinery—DpgA–D—shares >90% amino acid identity across A. japonicum, A. lurida, and A. balhimycina, indicating vertical inheritance from a glycopeptide-producing ancestor [1] [6]. Similarly, the NRPS adenylation domains specific for Hpg (A1,4,5 domains) and Dpg (A3,7) show <5% divergence among type III producers, contrasting with 15–20% divergence from type I NRPSs [3].

Metabolic engineering revealed critical adaptations in primary metabolism: Type III BGCs universally encode secondary metabolic variants of shikimate pathway enzymes—DAHP synthase (dahpsec) and prephenate dehydrogenase (pdhsec). Unlike their primary metabolic counterparts, Dahpsec is insensitive to feedback inhibition by aromatic amino acids. Overexpression of dahpsec in A. japonicum/pRM4-bbrAba increased ristomycin titers 3.5-fold by enhancing precursor supply (4-hydroxyphenylpyruvate for Hpg/Dpg synthesis) [2]. Conversely, pdhsec deletion had negligible effects, suggesting its role is fine-tuning-oriented [2] [4].

Horizontal acquisition supplements vertical inheritance: The ristomycin halogenase hal shares 99% identity with that of the chloroeremomycin cluster (cep) from A. orientalis, but only 70% with bal from A. balhimycina. This suggests lateral transfer between type III producers within Amycolatopsis Clade C [6]. Similarly, the rhamnosyltransferase gtfE in A. japonicum is phylogenetically closer to Streptomyces glycosyltransferases than to A. lurida's gtfC, indicating independent horizontal acquisition [3] [6].

Table 4: Conserved Enzymes in Ristomycin A Biosynthesis Across Amycolatopsis

Enzyme ClassKey GenesConservation (%)FunctionRegulatory Role
Shikimate pathwaydahpsec, pdhsec85–92Precursor supply (Hpg/Dpg)Overexpression ↑ titer 3.5×
NRPS assemblyrpsA, rpsB88–95Heptapeptide backbone synthesisCore scaffold conservation
Oxidative crosslinkingoxyA–E, asrO78–90Cyclization/rigidificationType III-specific P4501-3
GlycosylationgtfA, gtfE65–70Sugar attachmentStructural diversification

The evolutionary trajectory of ristomycin biosynthesis combines vertical inheritance of core enzymes with horizontal acquisition of tailoring genes, enabling structural diversification while preserving bioactivity. This modular conservation provides a roadmap for genome mining—prioritizing strains within Amycolatopsis Clades A and C that retain intact dahpsec-NRPS-P4501-3 modules offers the highest likelihood of discovering novel type III glycopeptides [6] [10].

Properties

CAS Number

90831-71-3

Product Name

ristomycinA,monosulfate

IUPAC Name

[(2S,3R,4R,6R)-6-[[(1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-azaniumyl-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-52-methoxycarbonyl-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;sulfate

Molecular Formula

C95H112N8O48S

Molecular Weight

2166

InChI

InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)/t31-,32-,44+,48+,54+,55+,56+,57-,59+,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71+,72+,73+,74-,75-,76-,77-,78+,79-,80+,82-,83+,91+,92-,93+,94+,95-;/m0./s1

InChI Key

HHRPQUHYQBGHHF-HGRVMTQKSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-]

Synonyms

ristomycin A, monosulfate

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